4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A sulfonamide group attached to a benzamide backbone.
- A thiazole ring, which is known for its biological activity.
- A pyridine moiety that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing the 1,3,4-oxadiazole and thiazole rings have demonstrated significant antibacterial activity against various strains of bacteria.
Key Findings:
- Inhibitory Effects on Bacteria : Compounds similar to the target compound have shown strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes, such as fatty acid biosynthesis enzymes, which are crucial for bacterial cell wall integrity .
Antitumor Activity
The compound's structural components suggest potential activity against cancer cells. Research into related benzamide derivatives has shown promising results in inhibiting tumor growth.
Case Studies:
- A study involving sulfonamide derivatives indicated that certain benzamide compounds exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis .
- Molecular docking studies have suggested that these compounds may interact effectively with targets involved in cancer cell proliferation .
Pharmacological Profiles
The pharmacological profiles of similar compounds indicate a broad spectrum of activity, including:
- Antiviral Effects : Some derivatives have been tested for their ability to inhibit viral replication, particularly in coronaviruses .
- Carbonic Anhydrase Inhibition : Certain benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJCUKLNLPABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.